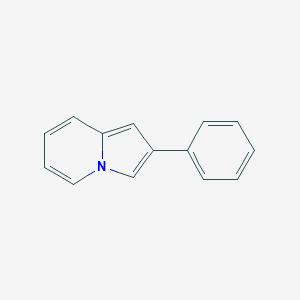
2-Phenylindolizine
Descripción general
Descripción
2-Phenylindolizine is a chemical compound with the linear formula C14H11N . It has a molecular weight of 193.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indolizine derivatives, including 2-Phenylindolizine, has been a topic of interest in recent years . The first attempt at direct lithiation of indolizines was achieved by Renard and Gubin, who managed to regioselectively metallate 2-phenylindolizine in the 5-position, followed by replacement of lithium by electrophiles . More recent strategies have been developed, such as radical-induced synthetic approaches .
Molecular Structure Analysis
The molecular structure of 2-Phenylindolizine consists of a 10π conjugated planar electronic structure . It has a density of 1.1±0.1 g/cm3, a molar refractivity of 63.4±0.5 cm3, and a molar volume of 183.2±7.0 cm3 .
Chemical Reactions Analysis
Indolizine derivatives, including 2-Phenylindolizine, have been studied for their chemical reactions . These studies have focused on various pharmacological properties such as central nervous system depressant, analgesic and anti-inflammatory, anticancer, antibacterial, antioxidant, and larvicidal and anti-HIV .
Physical And Chemical Properties Analysis
2-Phenylindolizine has a polar surface area of 4 Å2, a polarizability of 25.1±0.5 10-24 cm3, and a surface tension of 41.4±7.0 dyne/cm . It also has an ACD/LogP of 4.48, indicating its lipophilicity .
Aplicaciones Científicas De Investigación
Antimicrobial Applications : Some derivatives of 2-Phenylindolizine, specifically nitro- para- and meta-substituted compounds, have been tested as potential antimicrobial agents (Lins, Block, & Doerge, 1982).
Therapeutic Agent Development : Mannich bases derived from 2-Phenylindolizine have been synthesized and studied for their potential as new therapeutic agents. Some of these compounds have shown central nervous system depressant activity (Harrell & Doerge, 1967; Harrell & Doerge, 1968).
Anti-Tuberculosis Drug : A structural analysis of a phenylindolizine-based drug, methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, shows inhibitory action towards Mycobacterium tuberculosis (Hasija et al., 2020).
Synthesis of Novel Imines : 2-Phenylindolizine-3-carbothialdehyde has been used in reactions with amine derivatives for the synthesis of a series of heterocyclic imines, expanding the scope of chemical synthesis and potential pharmacological applications (Liu et al., 2009).
Anti-Inflammatory Properties : A series of methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates have been synthesized and evaluated for COX-2 inhibitory activity, demonstrating potential as anti-inflammatory agents (Venugopala et al., 2019).
Anti-Herpes Activity : 2-Phenyl-indolizine and its analogues have been identified with significant activity against human cytomegalovirus (HCMV) and varicella zoster virus, highlighting its potential in antiviral therapy (Foster et al., 1995).
Synthesis and Characterization : The synthesis and characterization of various indolizine derivatives, including 2-Phenylindolizine, have contributed to the development of new compounds with potential biological activities (Kuznetsov et al., 2005).
Anti-Tuberculosis, Anticancer, Anti-Inflammatory, and Antibacterial Agents : Synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives have shown promising activity in vitro against tuberculosis, cancer, inflammation, and bacterial infections (Mahanthesha et al., 2022).
Mecanismo De Acción
Target of Action
2-Phenylindolizine is a derivative of the indolizine moiety . Indolizine derivatives have been screened for various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
Mode of Action
Indolizine derivatives, in general, have been found to exhibit a variety of potential biological activities . The interaction of 2-Phenylindolizine with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Indolizine derivatives have been associated with a variety of potential biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
A study has shown that some indolizine acetamide derivatives exhibited remarkable antimicrobial activity against medically relevant organisms like staphylococcus aureus, escherichia coli, pseudomonas aeruginosa .
Direcciones Futuras
Indolizine derivatives, including 2-Phenylindolizine, are being studied for their potential in drug discovery and development of novel anti-inflammatory agents . The design and synthesis of new series of indolizine derivatives are being carried out and evaluated for their inhibition of the cyclooxygenase-2 (COX-2) enzyme .
Propiedades
IUPAC Name |
2-phenylindolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYJDYOEWQZDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180025 | |
| Record name | 2-Phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylindolizine | |
CAS RN |
25379-20-8 | |
| Record name | 2-Phenylindolizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25379-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylindolizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025379208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25379-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylindolizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylindolizine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLINDOLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5A78AM7NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of biological activity have been observed in 2-Phenylindolizine derivatives?
A1: Research indicates that 2-Phenylindolizine derivatives exhibit promising antimicrobial and anticancer activities. [, , , ]
Q2: Can you elaborate on the specific antimicrobial effects observed?
A2: Certain 2-Phenylindolizine acetamide derivatives have shown notable antibacterial activity against clinically relevant organisms like Staphylococcus aureus, Escherichia coli, Streptococcus pneumoniae, and Pseudomonas aeruginosa. [, ] Additionally, antifungal activity has been observed against Candida albicans, Aspergillus flavus, and Aspergillus fumigates. [] One study even found the filtrate crude extract from Aspergillus niger, containing 5-Methyl-2-Phenylindolizine, to have antimicrobial effects against Staphylococcus aureus, Streptococcus mutans, Escherichia coli, and Candida albicans. []
Q3: What about the anticancer potential?
A3: Some 2-Phenylindolizine acetamide derivatives have demonstrated potent anticancer activity against Colo-205 and MDA-MB-231 cell lines. [] Furthermore, a study highlighted methyl 3-(4-flurobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate as a potential inhibitory drug against Mycobacterium tuberculosis. []
Q4: How do these compounds interact with their biological targets?
A4: Molecular docking studies suggest that some 2-Phenylindolizine acetamide derivatives interact with the active site of Topoisomerase-IV from Streptococcus pneumoniae through hydrogen bonding with amino acid residues like Asp83, His74, His76, and Ser80. [] This interaction is believed to contribute to their antibacterial activity.
Q5: What is the molecular formula and weight of 2-Phenylindolizine?
A5: The molecular formula of 2-Phenylindolizine is C14H11N, and its molecular weight is 193.24 g/mol.
Q6: What spectroscopic techniques are used to characterize 2-Phenylindolizine derivatives?
A6: Common spectroscopic techniques include 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, , , , ] These techniques provide information about the structure, purity, and functional groups present in the synthesized compounds.
Q7: Can you provide examples of characteristic spectroscopic data for these compounds?
A7: Specific spectroscopic data can be found in the cited research papers. These papers often include detailed peak assignments and interpretations for 1H NMR, 13C NMR, and FTIR spectra, along with mass spectrometry data.
Q8: How does modifying the structure of 2-Phenylindolizine affect its biological activity?
A8: Studies indicate that the position and nature of substituents on the 2-Phenylindolizine scaffold significantly influence its biological activity. For instance, introducing nitro groups at specific positions can enhance antimicrobial activity. [] Additionally, incorporating acetamide moieties has been linked to improved antibacterial and anticancer properties. [, ] The presence of a carboxyl group and chloro substituents, as well as overall lipophilicity, contribute to the inhibitory activity of 2-Phenylindolizine derivatives on bacterial hyaluronidase SagHyal4755. []
Q9: Are there any specific structural features associated with increased potency or selectivity?
A9: Research suggests that incorporating specific substituents, like halogens or aromatic rings, at particular positions on the 2-Phenylindolizine core can modulate potency and selectivity towards certain biological targets. [, , ] Further research is needed to fully elucidate the SAR and optimize these compounds for specific applications.
Q10: How is computational chemistry being used in 2-Phenylindolizine research?
A10: Computational techniques, such as molecular docking, are employed to predict the binding affinities and interactions of 2-Phenylindolizine derivatives with their biological targets. [] These insights can guide the design of new compounds with improved potency and selectivity. Furthermore, QSAR (Quantitative Structure-Activity Relationship) studies can be conducted to establish a correlation between the structure of these compounds and their biological activity, allowing for the prediction of the activity of novel derivatives. []
Q11: What is known about the stability of 2-Phenylindolizine derivatives?
A11: While specific stability data for 2-Phenylindolizine derivatives is limited in the provided research, it's crucial to consider factors like temperature, pH, and exposure to light or oxidizing agents when assessing stability.
Q12: What are the common synthetic routes to access 2-Phenylindolizine derivatives?
A13: The Chichibabin-Stepanow synthesis is a widely employed method, involving the reaction of appropriately substituted α-picoline and phenacyl bromides followed by nitration. [] Other approaches include the use of pyridinium 3,3-diacyl-1-benzoylallylides [] and the reaction of 2-phenylindolizine-3-carbothialdehyde with amine derivatives. [] The Sonogashira reaction, using a palladium catalyst, can be utilized to introduce ethynyl groups at the 5-position of the indolizine ring. []
Q13: Can you describe the regioselectivity of reactions involving 2-Phenylindolizine?
A14: The position of electrophilic or nucleophilic attack on the 2-Phenylindolizine scaffold depends on the reaction conditions and the nature of the substituents present. For instance, nitration typically occurs at the phenyl ring or the 1-position of the indolizine core. [] Mannich reactions can occur at either the 1- or 3-positions, depending on the substituents present. [, , ] Lithiation occurs selectively at the 5-position, allowing for further functionalization. []
Q14: What is the environmental impact of 2-Phenylindolizine and its degradation?
A14: Currently, there is limited information available regarding the environmental fate, persistence, bioaccumulation potential, and ecotoxicological effects of 2-Phenylindolizine and its derivatives. Further research is needed to assess their environmental impact and develop appropriate waste management strategies.
Q15: Are there any analytical methods specifically designed for the detection and quantification of 2-Phenylindolizine?
A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, such as UV-Vis or mass spectrometry, are commonly employed for the separation, detection, and quantification of 2-Phenylindolizine derivatives in various matrices. Gas chromatography-mass spectrometry (GC-MS) has also been employed for identifying these compounds in complex mixtures, such as plant extracts. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


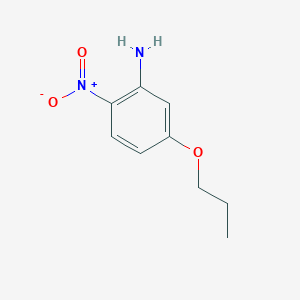
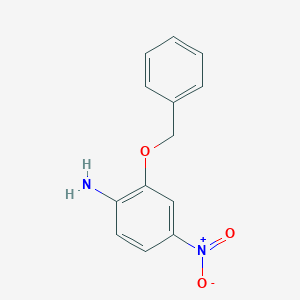
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)

![Acetonitrile, benzoyl[[p-(dimethylamino)phenyl]imino]-](/img/structure/B189154.png)
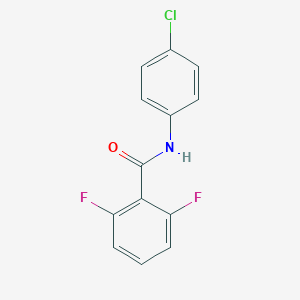
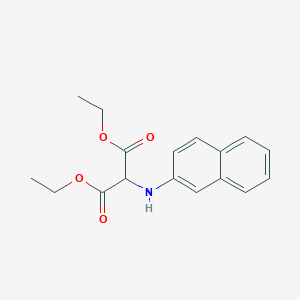

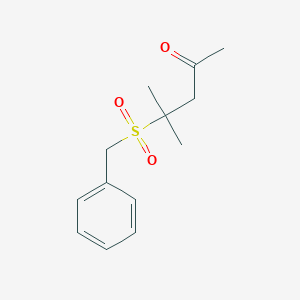
![1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene](/img/structure/B189159.png)
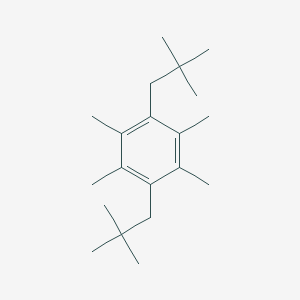

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)